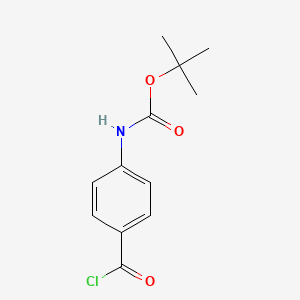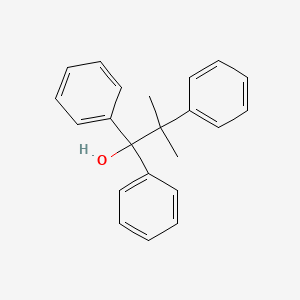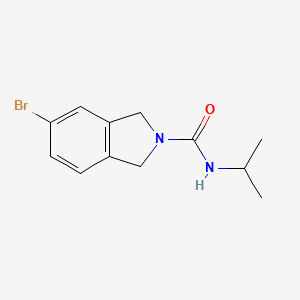
Pentafluorophenyl N,N-bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with 2,3,4,5,6-pentafluorophenol in the presence of a phosphorylating agent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes careful monitoring of temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline involves its interaction with cellular components, leading to various biochemical effects. It is known to promote apoptosis in certain cancer cell lines by activating caspase-3 and caspase-9, and inducing G2/M phase arrest via activation of cdc2 . These molecular targets and pathways contribute to its potential as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chemical properties and applications.
Chlorambucil: Another compound with bis(2-chloroethyl)amino groups, used as a chemotherapeutic agent.
Uniqueness
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Propiedades
Número CAS |
70539-70-7 |
|---|---|
Fórmula molecular |
C17H16Cl2F5N2O2P |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C17H16Cl2F5N2O2P/c1-10-2-4-11(5-3-10)25-29(27,26(8-6-18)9-7-19)28-17-15(23)13(21)12(20)14(22)16(17)24/h2-5H,6-9H2,1H3,(H,25,27) |
Clave InChI |
SNCBPYCYUUWWEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


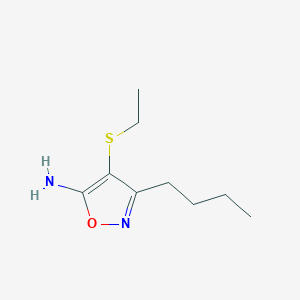

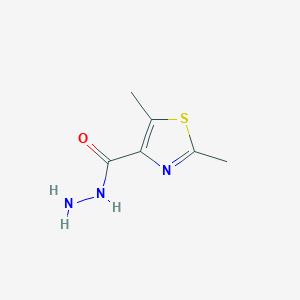
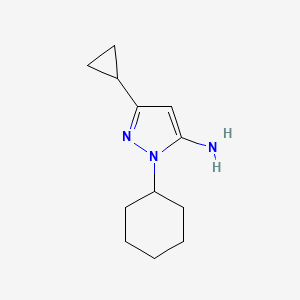
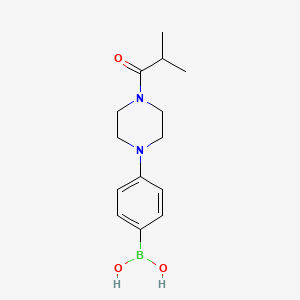
![N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline](/img/structure/B13987425.png)

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
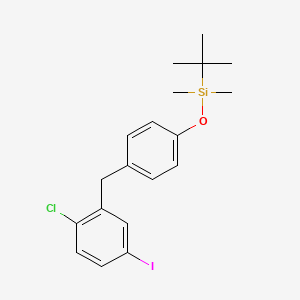
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
